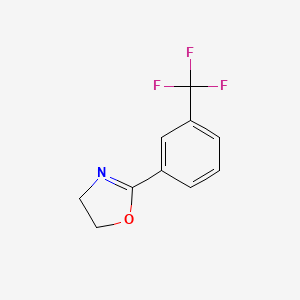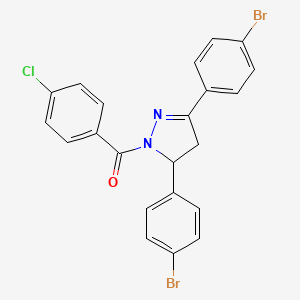![molecular formula C22H18N4S2 B2381540 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline CAS No. 478260-40-1](/img/structure/B2381540.png)
2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline is a complex heterocyclic compound that incorporates a triazole ring, a thienoquinoline moiety, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thienoquinoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thienoquinoline rings .
Scientific Research Applications
2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, share some structural similarities.
Triazole Derivatives: Compounds such as fluconazole and anastrozole, which contain triazole rings, are also similar in structure.
Uniqueness
What sets 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline apart is the combination of the triazole, thienoquinoline, and benzylsulfanyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S2/c1-2-26-20(24-25-22(26)27-14-15-8-4-3-5-9-15)19-13-17-12-16-10-6-7-11-18(16)23-21(17)28-19/h3-13H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJLMGQVZDEAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
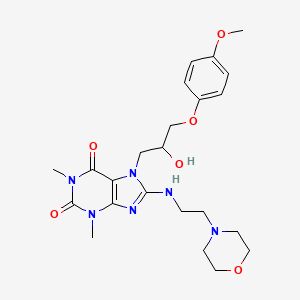
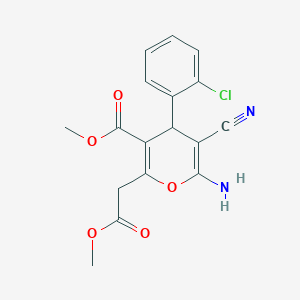
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)
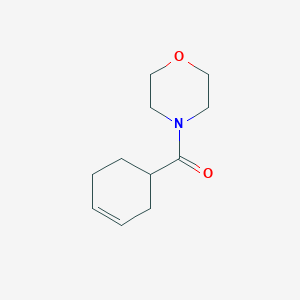
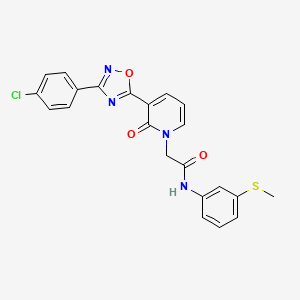
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)
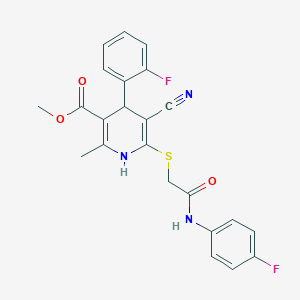
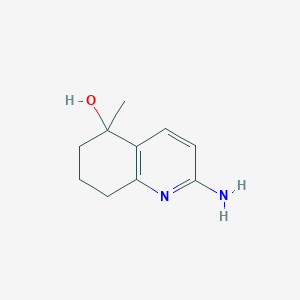
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2381472.png)
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)
